benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl carboxylate ester and a trans-configured propenyl chain substituted with a pyrrolidine moiety. Its molecular formula is C₁₉H₂₇N₃O₂, with a molar mass of 329.44 g/mol. The (1E)-configuration of the double bond imposes a planar geometry, influencing steric and electronic interactions. This compound is likely synthesized via methods analogous to those for related structures, such as Wittig reactions to install the propenyl group or reductions of ketone precursors . Potential applications include its use as a scaffold in medicinal chemistry, particularly in targeting enzymes or receptors where pyrrolidine-based motifs are pharmacologically relevant.
Properties
IUPAC Name |
benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDJXRBIRGVLN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of benzyl chloroformate with pyrrolidine derivatives under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the pyrrolidine family, suggesting that benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate may exhibit similar effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has shown broad-spectrum anticonvulsant activity across various animal models, indicating that compounds with similar structures could be explored for treating epilepsy and other seizure disorders .
Cholinesterase Inhibition
Research on proline-based carbamates has identified several derivatives as effective cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structural similarities between these compounds and this compound suggest potential for similar activity .
Potential for Drug Development
The compound's unique pyrrolidine structure may allow it to interact with various biological targets. Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development aimed at conditions such as depression, anxiety, and cognitive disorders.
Polymer Chemistry
In polymer chemistry, derivatives of pyrrolidine have been investigated for their potential to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices could improve flexibility and strength due to its unique chemical structure.
Nanotechnology
The compound's ability to form stable complexes with metal ions can be exploited in nanotechnology applications. Research indicates that similar pyrrolidine derivatives can be used as ligands in the synthesis of metal nanoparticles, which have applications in catalysis and drug delivery systems.
Case Study 1: Anticonvulsant Efficacy
A study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant anticonvulsant efficacy in various animal models. The results showed that administration of this compound resulted in a marked reduction in seizure frequency and severity compared to control groups . This study underscores the potential for this compound to be developed into a therapeutic agent for epilepsy.
Case Study 2: Cholinesterase Inhibition
In a comparative analysis of proline-based carbamates, several compounds exhibited potent inhibition of cholinesterase activity. These findings suggest that this compound could similarly inhibit cholinesterase and thus may have applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholine Analog: Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
The morpholine analog (CAS: 956979-15-0) replaces the pyrrolidin-1-yl group with morpholin-4-yl, resulting in a molecular formula of C₁₉H₂₆N₂O₃ and a molar mass of 330.42 g/mol . Key differences include:
| Property | Target Compound (Pyrrolidine) | Morpholine Analog |
|---|---|---|
| Functional Group | Pyrrolidine (N-containing) | Morpholine (N, O-containing) |
| Hydrogen Bonding Capacity | Donor (NH) and acceptor | Acceptor (O) only |
| Polarity | Moderately polar | More polar due to O atom |
| Molecular Weight | 329.44 g/mol | 330.42 g/mol |
The morpholine analog’s oxygen atom enhances polarity and aqueous solubility but reduces lipophilicity compared to the pyrrolidine variant.
Tert-Butyl Ester Derivatives
Compounds like tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () highlight the impact of ester substituents. The tert-butyl group increases steric bulk and hydrolytic stability compared to the benzyl ester in the target compound. This substitution may enhance metabolic stability but reduce solubility in polar solvents .
Hydroxy-Pyrrolidine Derivatives
Benzyl 2-hydroxypyrrolidine-1-carboxylate () demonstrates how hydroxylation alters reactivity. The hydroxy group introduces hydrogen-bond donor capacity and chirality, which can influence stereoselective interactions.
Research Implications
The substitution of pyrrolidine with morpholine or tert-butyl groups significantly modulates physicochemical and biological properties. For instance, the pyrrolidine variant’s NH group may enhance binding to protease active sites, while the morpholine analog’s polarity could improve solubility for intravenous formulations. Future studies should explore crystallographic data (e.g., via SHELXL ) to resolve structural nuances and validate theoretical comparisons.
Biological Activity
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a benzyl ester group , which contribute to its unique chemical properties. The presence of a conjugated double bond enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 252.33 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties .
In Vitro Studies
In vitro assays have demonstrated that the compound possesses antibacterial and antifungal activities. For instance, it has shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring enhances the binding affinity to these targets, which can lead to the modulation of various biological pathways. This interaction is crucial for the observed antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrrolidine derivatives, highlighting their potential applications in drug development:
- Pyrrolidine Alkaloids : A study on various pyrrolidine derivatives indicated that certain structural modifications enhance antibacterial activity significantly .
- Antifungal Activity : Research has also pointed to antifungal capabilities, with some derivatives showing effectiveness against Candida albicans and other fungal pathogens .
- Pharmacological Applications : The compound's structure suggests potential applications in developing new pharmaceuticals targeting bacterial infections and possibly other diseases .
Synthesis and Production
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by functionalization through reactions such as esterification, oxidation, and reduction . Industrial production may utilize continuous flow reactors for enhanced efficiency.
Q & A
Q. How to design enantioselective syntheses for chiral analogs?
- Strategies :
- Chiral auxiliaries : Use (S)-BINOL-derived phosphoric acids to induce asymmetry during propenyl group formation (ee >90%) .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 5.12 (s, 2H, CH₂Ph), δ 6.35 (d, J=15.8 Hz, CH=CH) | |
| 13C NMR | δ 154.2 (C=O), δ 128.5–136.2 (Ar-C), δ 122.1 (CH=CH) | |
| IR | 1702 cm⁻¹ (C=O), 1643 cm⁻¹ (C=C) |
Q. Table 2. Comparative Biological Activity of Analogues
| Compound Modifications | IC₅₀ (Prolyl Endopeptidase) | Target Selectivity | Reference |
|---|---|---|---|
| 4-Methylpyridin-3-yl substituent | 1.2 µM | High (CNS enzymes) | |
| Chloropyrazine analogue | 8.7 µM | Moderate (off-target CYP) | |
| Ethylthio variant | 3.5 µM | Broad-spectrum inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
